molecular formula C21H15ClN2O3 B251663 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide

Cat. No. B251663
M. Wt: 378.8 g/mol
InChI Key: BMHSHMGQOAJQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide has been extensively studied for its potential applications in various fields. It has been found to possess anticancer, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have potential applications in the field of optoelectronics.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide involves its interaction with specific targets in the body. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to interact with specific receptors in the brain, leading to its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, leading to its potential use in cancer therapy and treating inflammatory disorders. Additionally, it has been found to interact with specific receptors in the brain, leading to its potential use in treating neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. Additionally, it has been found to have potential applications in various fields, making it a versatile compound for research. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide research. One direction is to further study its potential applications in cancer therapy and treating inflammatory disorders. Another direction is to study its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research can be done to optimize the synthesis method to obtain higher yields of the compound. Finally, its potential applications in the field of optoelectronics can be further explored.
Conclusion
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide is a versatile compound with potential applications in various fields. Its mechanism of action has been extensively studied, and it has been found to possess anticancer, anti-inflammatory, and antiviral properties. Additionally, it has potential use in treating neurodegenerative disorders and in the field of optoelectronics. While it has some limitations in lab experiments, further research can be done to optimize its synthesis method and explore its potential applications.

Synthesis Methods

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide can be synthesized using various methods, including the reaction of 2-methoxybenzoic acid with 4-chloro-3-nitrobenzene in the presence of a base, followed by reduction of the nitro group and subsequent reaction with 2-aminobenzoic acid. Another method involves the reaction of 2-methoxybenzoic acid with 4-chloro-3-nitrobenzene in the presence of a reducing agent, followed by reaction with 2-aminobenzoic acid. These methods have been optimized to obtain high yields of the compound.

properties

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide

InChI

InChI=1S/C21H15ClN2O3/c1-26-18-8-4-2-6-14(18)20(25)23-13-10-11-16(22)15(12-13)21-24-17-7-3-5-9-19(17)27-21/h2-12H,1H3,(H,23,25)

InChI Key

BMHSHMGQOAJQOS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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